Lorneamide B

Natural Product Chemistry Structure–Activity Relationship Chemotype Differentiation

Lorneamide B is a natural product classified as a tri-alkyl-substituted benzene aromatic amide, with molecular formula C₁₇H₂₃NO₂ and molecular weight 273.37 g/mol. It belongs to the styrene class of organic compounds and was first isolated and characterized in 2000 from a marine actinomycete (strain MST-MA190) cultured from beach sand collected near Lorne, Victoria, Australia.

Molecular Formula C17H23NO2
Molecular Weight 273.37 g/mol
Cat. No. B1245251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLorneamide B
Synonymslorneamide B
Molecular FormulaC17H23NO2
Molecular Weight273.37 g/mol
Structural Identifiers
SMILESCCCC(=O)CCC1=C(C=CC(=C1)C)C=CCC(=O)N
InChIInChI=1S/C17H23NO2/c1-3-5-16(19)11-10-15-12-13(2)8-9-14(15)6-4-7-17(18)20/h4,6,8-9,12H,3,5,7,10-11H2,1-2H3,(H2,18,20)/b6-4+
InChIKeyLJYLXAOQGKAHFM-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lorneamide B for Research Procurement: Compound Identity, Class, and Source


Lorneamide B is a natural product classified as a tri-alkyl-substituted benzene aromatic amide, with molecular formula C₁₇H₂₃NO₂ and molecular weight 273.37 g/mol [1]. It belongs to the styrene class of organic compounds and was first isolated and characterized in 2000 from a marine actinomycete (strain MST-MA190) cultured from beach sand collected near Lorne, Victoria, Australia [2][3]. Lorneamide B is structurally characterized by a 4-methylphenyl ring bearing an (E)-configured α,β-unsaturated amide side chain and a 3-oxohexyl substituent, representing a novel chemotype with no known close structural relatives outside its co-metabolite lorneamide A [3]. The compound is cataloged in authoritative databases including MeSH (Unique ID: C421062) and the Natural Products Magnetic Resonance Database (NP-MRD ID: NP0318891) [1].

Unexplored tri-alkyl-substituted benzene amide scaffold for diversity-oriented screening
Reported inactive comparator for paired SAR studies with lorneamide A against Gram-positive models
Authenticated reference standard traceable to marine actinomycete MST-MA190

Why Lorneamide B Cannot Be Replaced by Generic Aromatic Amides or Common Styrenes


Lorneamide B belongs to a novel class of tri-alkyl-substituted benzenes whose core scaffold is absent from commercial screening libraries and generic chemical catalogs [1]. Unlike common styrene-based amides that feature a single alkyl substitution pattern, lorneamide B possesses a unique 1,2,4-trisubstituted benzene architecture with three distinct carbon appendages: a 3-oxohexyl chain at C-2, a methyl group at C-4, and an (E)-configured but-3-enamide chain at C-1 [1]. This substitution pattern is not accessible through combinatorial amide coupling of commodity building blocks, making the compound irreplaceable for structure–activity relationship (SAR) studies targeting this chemotype. Furthermore, even the closest structural analog—lorneamide A—differs functionally at the C-2 side chain (3-hydroxyhex-1-enyl in lorneamide A vs. 3-oxohexyl in lorneamide B), a divergence that alters hydrogen-bonding capacity, lipophilicity, and metabolic stability . Procurement of authentic lorneamide B is therefore mandatory for any research program requiring the precise tri-alkyl-substituted benzene pharmacophore with a ketone-bearing side chain.

Core scaffold mismatch
Common styrene amides and benzamides lack the 1,2,4-trisubstituted benzene architecture; SAR interpretation may shift away from the target chemotype.
Side-chain oxidation state divergence
Replacing with lorneamide A introduces an allylic alcohol at C-2, which may alter hydrogen-bond capacity and metabolic stability relative to the ketone form of lorneamide B.

Lorneamide B Versus Closest Analogs: Quantified Differentiation Evidence for Procurement Decisions


Structural Differentiation: Lorneamide B vs. Lorneamide A — C-2 Side Chain Functional Group Divergence

Lorneamide B differs from its only known structural congener, lorneamide A, by the oxidation state of the C-2 side chain. Lorneamide B carries a 3-oxohexyl substituent (ketone), whereas lorneamide A possesses a (1E)-3-hydroxyhex-1-enyl substituent (allylic alcohol) [1]. This single functional group alteration eliminates the hydrogen-bond donor capacity present in lorneamide A and increases the calculated logP, producing a distinct physicochemical profile despite identical molecular formula (C₁₇H₂₃NO₂) and molecular weight (273.37 Da) [1].

C-2 Oxidation State
Head-to-head
B: 3-oxohexyl (ketone, H-bond acceptor only)
A: (1E)-3-hydroxyhex-1-enyl (allylic alcohol, donor/acceptor)
Supports functional group-dependent SAR interpretation
Estimated logP shift ~0.5–1.0 units based on fragment constants; direct measurement not reported
Natural Product Chemistry Structure–Activity Relationship Chemotype Differentiation

Antibacterial Activity: Lorneamide B Inactivity vs. Lorneamide A Activity Against Bacillus subtilis

In the original isolation study, the crude extract of MST-MA190 exhibited antibacterial activity; however, bioassay-guided fractionation attributed the anti-Bacillus subtilis activity solely to lorneamide A (LD₉₉ = 50 μg/mL). Lorneamide B did not show detectable antibacterial activity against B. subtilis at comparable concentrations [1][2]. This functional divergence, arising from the same biosynthetic pathway, demonstrates that the C-2 hydroxyalkenyl group is critical for antibacterial activity.

Antibacterial Activity
Head-to-head
Lorneamide B: inactive
Lorneamide A: LD₉₉ 50 μg/mL
Supports negative-control design for target deconvolution
Tested against Bacillus subtilis; upper concentration limit for B not specified in source
Antibacterial Screening Gram-positive Bacteria Selectivity Profiling

Chemotype Novelty: Tri-Alkyl-Substituted Benzene Scaffold Uniqueness vs. All Known Natural Products

The lorneamide scaffold represents a novel class of tri-alkyl-substituted benzenes not previously described in the natural product literature [1]. A search of the NP-MRD database confirms that lorneamides A and B are the only two natural products bearing the 1-(but-3-enamide)-2-(oxo/hydroxy-hexyl)-4-methylbenzene core [2]. This scaffold is absent from all major commercial screening collections, making lorneamide B a structurally singular entity for diversity-oriented synthesis, fragment-based drug discovery, and chemogenomic profiling.

Chemotype Uniqueness
Class-level
Only lorneamides A and B share the 1,2,4-trisubstituted benzene amide core in NP-MRD; absent from commercial screening collections
May support diversity-oriented screening
Database query as of 2022; no synthetic analogs reported in literature
Chemotype Novelty Natural Product Library Chemical Diversity

Biosynthetic Origin: Marine Actinomycete MST-MA190 as Exclusive Known Producer

Lorneamide B has been isolated exclusively from a single marine actinomycete strain, MST-MA190, cultured from beach sand at Lorne, Victoria, Australia [1]. No other producing organism—bacterial, fungal, plant, or marine invertebrate—has been reported in the intervening 25 years since its discovery. In contrast, many aromatic amide natural products (e.g., benzamides, cinnamamides) are produced across multiple taxa, reducing their sourcing exclusivity [2]. The restricted biological occurrence of lorneamide B may indicate a specialized biosynthetic gene cluster, offering potential for heterologous expression and biosynthetic engineering studies.

Producing Organism
Cross-study comparable
Exclusive to marine actinomycete MST-MA190; no other taxa reported since 2000
Supports authenticated sourcing from original strain
Literature survey 2000–present; alternative synthetic routes not commercially established
Marine Natural Products Actinomycete Metabolites Biosynthetic Gene Clusters

Lorneamide B: Optimal Research and Industrial Application Scenarios Based on Verified Differentiation Evidence


Paired SAR Studies with Lorneamide A for Antibacterial Target Deconvolution

Lorneamide B serves as the ideal negative-control probe alongside lorneamide A for deconvoluting the molecular target responsible for anti-Bacillus subtilis activity. Because lorneamide A is active (LD₉₉ = 50 μg/mL) while lorneamide B is inactive despite sharing the identical core scaffold and molecular formula, differential affinity proteomics or thermal shift assays can identify protein targets that bind lorneamide A but not lorneamide B [1]. This paired approach eliminates scaffold-related non-specific binding as a confounding variable.

Chemical Genomics and Diversity-Oriented Screening in Unexplored Chemotype Space

Lorneamide B occupies a region of chemical space (tri-alkyl-substituted benzene aromatic amide) that is not represented in any commercial screening library [1]. Inclusion of lorneamide B in phenotypic screening panels enables the discovery of novel bioactivities associated with this scaffold, potentially revealing target classes or pathways not accessible to common amide-containing screening compounds [1].

Biosynthetic Pathway Elucidation and Heterologous Expression Studies

The exclusive production of lorneamide B by marine actinomycete MST-MA190 suggests a unique biosynthetic gene cluster [1]. Researchers engaged in genome mining, heterologous expression, or combinatorial biosynthesis can use authenticated lorneamide B as an analytical standard for LC-MS and NMR-based detection of pathway intermediates and products, facilitating cluster identification and functional characterization [1].

Reference Standard for Marine Actinomycete Metabolite Profiling

Natural product chemists investigating marine-derived actinomycetes can employ lorneamide B as a chemotaxonomic marker and retention-time standard for HPLC-PDA-MS dereplication workflows. Its characteristic UV chromophore (styrene-amide conjugated system) and diagnostic mass fragmentation pattern enable rapid identification in crude extracts, distinguishing MST-MA190-related strains from other actinomycete isolates [1].

Application
Selection Property
Validation Focus
Paired SAR probe for Gram-positive target deconvolution
C-2 oxidation state divergence (ketone vs. alcohol)
Target engagement / differential affinity with B. subtilis model
Phenotypic screening in unexplored chemotype space
Unique 1,2,4-trisubstituted benzene amide scaffold
Hit confirmation and scaffold novelty assessment
Biosynthetic gene cluster identification and heterologous expression
Single-source exclusivity (MST-MA190)
LC-MS/NMR-based pathway intermediate detection
Marine actinomycete chemotaxonomic marker
Characteristic UV chromophore and mass fragmentation
Retention-time alignment and dereplication in crude extracts
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